REACTION_CXSMILES
|
N(C1C=C(C=CC=1C)C(NOC)=[O:7])N.[NH2:15][C:16]1[N:20]([C:21]2[CH:22]=[C:23]([CH:29]=[CH:30][C:31]=2[CH3:32])[C:24](NOC)=[O:25])[N:19]=[CH:18][C:17]=1[C:33](=[O:41])[C:34]1[CH:39]=[CH:38][CH:37]=[C:36](I)[CH:35]=1.C(N(CC)CC)C>C(O)C>[NH2:15][C:16]1[N:20]([C:21]2[CH:22]=[C:23]([CH:29]=[CH:30][C:31]=2[CH3:32])[C:24]([OH:25])=[O:7])[N:19]=[CH:18][C:17]=1[C:33](=[O:41])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1
|
Name
|
|
Quantity
|
242 mg
|
Type
|
reactant
|
Smiles
|
N(N)C=1C=C(C(=O)NOC)C=CC1C
|
Name
|
2-benzoyl-3-phenylamino-acrylonitrile
|
Quantity
|
296 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NN1C=1C=C(C(=O)NOC)C=CC1C)C(C1=CC(=CC=C1)I)=O
|
Name
|
|
Quantity
|
161 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
All solids dissolved when temperature
|
Type
|
CUSTOM
|
Details
|
reached 65° C
|
Type
|
CUSTOM
|
Details
|
consumption of the hydrazine
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1C=1C=C(C(=O)O)C=CC1C)C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |